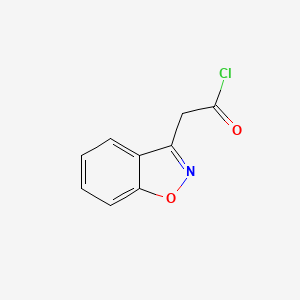

1,2-Benzisoxazol-3-ylacetyl chloride

Overview

Description

1,2-Benzisoxazol-3-ylacetyl chloride, also known as BIA, is a chemical compound that belongs to the class of organic compounds called acyl chlorides. It has a CAS Number of 84637-43-4 and a molecular weight of 195.6 .

Molecular Structure Analysis

The molecular formula of this compound is C9H6ClNO2 . The InChI code for this compound is 1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 .Scientific Research Applications

1. Chemical Structure and Reactivity

1,2-Benzisoxazoles, such as those derived from 1,2-Benzisoxazol-3-ylacetyl chloride, have been extensively studied for their structure and reactivity. They are known for their weak N-O bond, which is a potential site for various chemical transformations like reduction, oxidation, and more. This property makes them significant in studying their reactivity in different chemical reactions, especially in the context of chromatography-mass spectrometry and quantum-chemical modeling (Kotov et al., 2019).

2. Synthesis of Novel Compounds

The chemical serves as a precursor in synthesizing various novel compounds. For instance, its derivatives have been used in synthesizing antimicrobial agents against various pathogens, indicating its role in pharmaceutical research (Jamkhandi & Disouza, 2012). Additionally, it has been utilized in the synthesis of pyridazino[1,6-a]benzimidazoles, highlighting its versatility in creating heterocyclic compounds (Kuz’menko et al., 1983).

3. Role in Drug Design and Biological Applications

1,2-Benzisoxazoles are biologically active molecules with potential applications in drug design. Their interaction with water in biological systems can be simulated, providing insights into their structure, energies, and the type of interactions stabilizing these systems. This is crucial for understanding their role in biological and pharmacological contexts (Kabanda & Ebenso, 2013).

4. Synthesis of Functionally Substituted Derivatives

This compound aids in synthesizing functionally substituted derivatives, which are promising in pharmacology due to their various activities. The synthesis of such compounds offers a pathway to a series of potentially bioactive molecules (Khodot & Rakitin, 2022).

5. Electrochemical Studies

The compound's analogs have been studied in non-aqueous media using electrochemical methods. Such studies are pivotal in understanding the compound’s electrochemical behavior and potential applications in synthetic chemistry (Dakova et al., 2000).

6. Synthesis of Antiproliferative Agents

1,2-Benzisoxazol derivatives have been synthesized as antiproliferative agents, indicating their potential in cancer research. The structure-activity relationship studies of these derivatives provide valuable insights for developing effective therapeutic agents (Prasad et al., 2009).

Mechanism of Action

Target of Action

Benzisoxazole analogues, a class of compounds to which 1,2-benzisoxazol-3-ylacetyl chloride belongs, have been extensively studied and found to exhibit a broad spectrum of biological activities .

Mode of Action

Benzisoxazole analogues have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzisoxazole derivatives have been found to exhibit anti-proliferative action on human acute myeloid leukaemia (AML) cells .

Biochemical Pathways

Benzisoxazole analogues have been reported to influence a variety of biochemical pathways, leading to diverse biological effects such as anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCFJNRUTPMOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

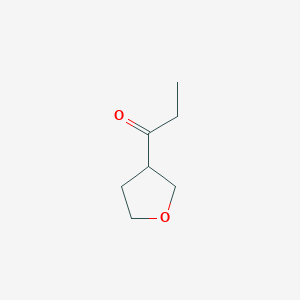

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)

![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)

![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)